molecular formula C13H11N3S B14509388 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine CAS No. 63304-44-9

4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine

Cat. No.: B14509388
CAS No.: 63304-44-9
M. Wt: 241.31 g/mol
InChI Key: JHINLSFOZPZNCQ-UHFFFAOYSA-N
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Description

4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine: is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methyl group and a naphthyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of naphthylamine derivatives with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve refluxing in solvents such as ethanol or toluene.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, and alkylating agents under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine: In medicine, derivatives of thiadiazoles, including this compound, are investigated for their pharmacological properties. They have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme.

Comparison with Similar Compounds

  • 4-Methyl-N-(naphthalen-2-yl)benzenesulfonamide
  • 4-Methyl-N-(naphthalen-2-yl)benzene-1-sulfonamide

Comparison: Compared to similar compounds, 4-Methyl-N-(naphthalen-2-yl)-1,2,3-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring This ring imparts distinct chemical properties, such as increased stability and reactivity

Properties

CAS No.

63304-44-9

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-methyl-N-naphthalen-2-ylthiadiazol-5-amine

InChI

InChI=1S/C13H11N3S/c1-9-13(17-16-15-9)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,1H3

InChI Key

JHINLSFOZPZNCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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